1-(1-Aminocyclohexyl)cyclohexan-1-OL
Description
1-(1-Aminocyclohexyl)cyclohexan-1-OL is a bicyclic compound featuring a cyclohexanol core substituted with a 1-aminocyclohexyl group. This structure combines a hydroxyl group (imparting hydrophilicity) and an amine group (contributing to basicity and reactivity). For instance, (1-aminocyclohexyl)methanol derivatives () undergo reactions such as hydrogenation and acetylation, suggesting that this compound may similarly participate in nucleophilic or condensation reactions due to its amine and alcohol functionalities. Its molecular weight can be inferred to be ~211.3 g/mol (C₁₂H₂₃NO₂), placing it within the range of bioactive cyclohexanol derivatives discussed in the literature .
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(1-aminocyclohexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NO/c13-11(7-3-1-4-8-11)12(14)9-5-2-6-10-12/h14H,1-10,13H2 |
InChI Key |
WJOUVIGBIJSZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2(CCCCC2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclohexyl)cyclohexan-1-OL typically involves multi-step reactions. One common method includes the reaction of cyclohexanone with ammonia or an amine under reducing conditions to form the desired product . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts like Co-NiO dual catalysts have been reported to improve reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclohexyl)cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted cyclohexyl derivatives.
Scientific Research Applications
1-(1-Aminocyclohexyl)cyclohexan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclohexyl)cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1-(1-Aminocyclohexyl)cyclohexan-1-OL with structurally related cyclohexanol derivatives:
Physicochemical Properties
- Hydrophilicity/Basicity: The amine group in this compound enhances its basicity (predicted pKa ~9–10) compared to non-aminated analogs like 1-([1,1'-biphenyl]-4-yl)cyclohexan-1-OL (neutral). This property may improve solubility in acidic environments, similar to venlafaxine, which is formulated as a hydrochloride salt for enhanced bioavailability .
- Reactivity: The amine group enables derivatization (e.g., salt formation, acylation), as seen in (1-aminocyclohexyl)methanol derivatives (). In contrast, 9R9’s chloroindazole substituent facilitates π-π stacking in enzyme binding but limits solubility .
Biological Activity
1-(1-Aminocyclohexyl)cyclohexan-1-OL, also known as a cyclohexane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may influence its interaction with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H23NO
- Molecular Weight : 197.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. The amine group can form hydrogen bonds and participate in electrostatic interactions, which are crucial for binding to biological targets.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound may exhibit neuropharmacological properties, potentially acting as modulators of neurotransmitter systems. For instance:
- CB1 Receptor Modulation : Studies have shown that cyclohexane derivatives can influence cannabinoid receptors, which are involved in various neurological processes such as pain modulation and appetite regulation .
2. Antimicrobial Activity
Some studies suggest that cyclohexane derivatives possess antimicrobial properties. The structural features of this compound may enhance its effectiveness against certain bacterial strains.
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored:
- Soluble Epoxide Hydrolase (sEH) : Cyclohexane derivatives have shown potential as inhibitors of sEH, which is involved in lipid metabolism and inflammatory responses . Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), promoting vasodilation and anti-inflammatory effects.
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Evaluation
In a study assessing the neuropharmacological effects of cyclohexane derivatives, researchers found that compounds with structural similarities to this compound exhibited significant activity at the CB1 receptor. The study utilized both in vitro assays and in vivo models to evaluate the compound's efficacy in modulating pain responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
